molecular formula C12H16Cl2FN B2777067 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride CAS No. 1864058-44-5

4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride

Cat. No.: B2777067
CAS No.: 1864058-44-5
M. Wt: 264.17
InChI Key: PPANYICQZDVOAC-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride is a chemical compound with the molecular formula C12H16Cl2FN It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 4-fluoropiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the piperidine ring.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and mechanisms depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)methyl]piperidine hydrochloride
  • 4-Fluoropiperidine hydrochloride
  • 4-Chlorobenzyl chloride

Uniqueness

4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride is unique due to the presence of both a chlorine and a fluorine atom in its structure. This combination can impart specific chemical and biological properties that are distinct from other similar compounds. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can influence its reactivity and binding affinity to biological targets .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-4-fluoropiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4,15H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPANYICQZDVOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-44-5
Record name 4-[(4-chlorophenyl)methyl]-4-fluoropiperidine hydrochloride
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